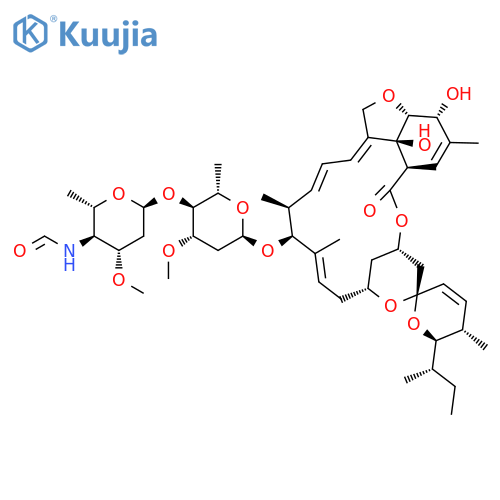Cas no 625448-04-6 (5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a)
5-O-デメチル-4''-デオキシ-4''-(ホルミルアミノ)-アベルメクチンA1aは、アベルメクチン系化合物の一種であり、構造的に4''位のアミノ基がホルミル化され、5位のメトキシ基が脱メチル化された特徴を持つ。この化学修飾により、従来のアベルメクチン類とは異なる生物活性や選択性が期待される。特に、寄生虫や害虫に対する神経毒性作用の増強や代謝安定性の向上が示唆されており、農薬や動物用医薬品分野での応用可能性が注目されている。分子構造の特異性から、標的生物に対する結合親和性の最適化や耐性機構の回避にも寄与する可能性がある。

625448-04-6 structure
商品名:5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a 化学的及び物理的性質
名前と識別子
-
- 5-O-demethyl-4''''-deoxy-4''''-(formylamino)-Avermectin A1a
- Avermectin A1a, 5-O-demethyl-4''-deoxy-4''-(formylamino)- (9CI)
- 5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a
- DTXSID201029457
- FAB 1a
- NS00067310
- 625448-04-6
-
- インチ: 1S/C49H73NO14/c1-11-26(2)44-29(5)17-18-48(64-44)23-35-20-34(63-48)16-15-28(4)43(27(3)13-12-14-33-24-57-46-42(52)30(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-10)45(32(8)59-40)62-39-21-37(55-9)41(50-25-51)31(7)58-39/h12-15,17-19,25-27,29,31-32,34-46,52,54H,11,16,20-24H2,1-10H3,(H,50,51)/b13-12+,28-15+,33-14+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+/m0/s1
- InChIKey: CTOLTUCVXLWGDP-AUUJYYFLSA-N
- ほほえんだ: O1CC2=CC=C[C@H](C)[C@@H](C(C)=CC[C@@H]3C[C@@H](C[C@]4(C=C[C@H](C)[C@@H]([C@@H](C)CC)O4)O3)OC([C@@H]3C=C(C)[C@H]([C@@H]1[C@]32O)O)=O)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)NC=O)OC)OC |c:2,t:4,10|
計算された属性
- せいみつぶんしりょう: 899.50310600g/mol
- どういたいしつりょう: 899.50310600g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 14
- 重原子数: 64
- 回転可能化学結合数: 9
- 複雑さ: 1800
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 179Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 982.4±65.0 °C(Predicted)
- 酸性度係数(pKa): 12.42±0.70(Predicted)
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D722020-0.5mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 0.5mg |
$ 315.00 | 2022-06-05 | ||
| TRC | D722020-1mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 1mg |
$712.00 | 2023-05-18 | ||
| TRC | D722020-2.5mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 2.5mg |
$1590.00 | 2023-05-18 | ||
| TRC | D722020-25mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 25mg |
$ 9200.00 | 2023-09-07 | ||
| TRC | D722020-.5mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 5mg |
$385.00 | 2023-05-18 | ||
| TRC | D722020-5mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 5mg |
$3008.00 | 2023-05-18 |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
625448-04-6 (5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
